molecular formula C10H9NO3 B12814227 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid

2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B12814227
M. Wt: 191.18 g/mol
InChI Key: VSBIERFMJNTDOY-UHFFFAOYSA-N
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Description

2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid is a benzoisoxazole derivative featuring a methyl substituent at the 6th position of the fused benzene ring and an acetic acid moiety at the 3rd position of the isoxazole ring. The compound’s core structure, benzo[d]isoxazole, is known for its pharmacological relevance, particularly in central nervous system (CNS) therapeutics and antimicrobial agents .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(6-methyl-1,2-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c1-6-2-3-7-8(5-10(12)13)11-14-9(7)4-6/h2-4H,5H2,1H3,(H,12,13)

InChI Key

VSBIERFMJNTDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)CC(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic Acid

  • Reagents : Hydroxylamine hydrochloride, sodium acetate, methanol.
  • Procedure :
    • Hydroxylamine hydrochloride is added to a solution of a precursor like 4-hydroxycoumarin in methanol.
    • Sodium acetate is added gradually to maintain pH stability.
    • The reaction mixture is refluxed at 65–70°C for several hours.
    • After completion (monitored via TLC), methanol is removed under vacuum, and water is added to precipitate the product.
    • The pH is adjusted to acidic conditions (pH ~2–3) using HCl to isolate the solid product.

Step 2: Esterification

  • Reagents : Ethanol, sulfuric acid.
  • Procedure :
    • The acid obtained in Step 1 is esterified by refluxing with ethanol and catalytic sulfuric acid for 5–6 hours.
    • Excess ethanol is distilled off, and residual acid is neutralized using sodium bicarbonate.
    • The ester product, ethyl 2-(benzo[d]isoxazol-3-yl)acetate, is isolated.

Step 3: Hydrolysis to Acetic Acid

  • Reagents : Sodium hydroxide or lithium hydroxide.
  • Procedure :
    • The ester from Step 2 undergoes hydrolysis in an aqueous base (e.g., NaOH) under controlled temperatures.
    • After hydrolysis, the reaction mixture is acidified to pH ~2–3 to precipitate the final product, which is filtered and dried.

Reaction Conditions and Optimization

Step Reagents Conditions Observations
Formation of Isoxazole Acetylenic oximes, AuCl₃ Mild temperature (~25°C) High yield and selectivity
Methylation Methyl iodide, base Room temperature or slightly elevated (~50°C) Controlled introduction of methyl group
Esterification Ethanol, H₂SO₄ Reflux (~70°C), ~5–6 hours Efficient conversion to ester
Hydrolysis NaOH or LiOH Aqueous medium, ~50°C High yield of acetic acid derivative

Notes on Synthesis

  • Catalyst Selection :

    • Catalysts like AuCl₃ or IBX (iodoxybenzoic acid) are critical for optimizing yields during cycloisomerization and other steps.
  • Solvent Choice :

    • Methanol and ethanol are commonly used due to their ability to dissolve reactants and facilitate reactions.
  • Temperature Control :

    • Precise temperature control during reflux and hydrolysis ensures high purity and prevents side reactions.
  • Yield Considerations :

    • Multi-step reactions may lead to cumulative losses in yield; therefore, each step must be optimized for maximum efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes typical esterification under acidic conditions. For example:
Reaction :
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid + Ethanol → Ethyl 2-(6-methylbenzo[d]isoxazol-3-yl)acetate
Conditions :

  • Sulfuric acid catalyst (0.1 mole relative to ethanol)

  • Reflux in ethanol for 5–6 hours

  • Neutralization with 10% NaHCO₃ post-reaction
    Yield : ~60–82% (depending on substituents) .

Hydrazide Formation

The acid readily converts to hydrazides for further functionalization:
Reaction :
Ethyl 2-(6-methylbenzo[d]isoxazol-3-yl)acetate + Hydrazine hydrate → 2-(6-Methylbenzo[d]isoxazol-3-yl)acetohydrazide
Conditions :

  • Ethanol solvent

  • Reflux for 5 hours

  • Isolation via ice-water precipitation
    Application : Intermediate for synthesizing Schiff bases and thiazolidinones .

Cyclization to Thiazolidinones

Schiff bases undergo cyclization with mercaptoacetic acid to form thiazolidinones:
Reaction :
N-Benzylidene-2-(6-methylbenzo[d]isoxazol-3-yl)acetohydrazide + Mercaptoacetic acid → 2-(6-Methylbenzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide
Conditions :

  • Anhydrous ZnCl₂ catalyst

  • Reflux in DMF for 6 hours
    Yield : 59–82% .

Cycloaddition Reactions

The benzoisoxazole ring participates in [3+2] cycloadditions, though specific examples for this compound are less documented. General reactivity trends suggest compatibility with nitrile oxides to form fused heterocycles.

Table 2: Biologically Active Derivatives

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions
2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamideCOX-2 (3NTG)-12.793Hydrogen bonds with PHE2247, THR561
2-(Benzo[d]isoxazol-3-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamideThromboxane (3NGV)-13.257Bonds with SER275, ASN87

Mechanistic Insights

  • Esterification : Acid-catalyzed nucleophilic acyl substitution at the carbonyl carbon.

  • Thiazolidinone Formation : Involves imine formation followed by nucleophilic attack by sulfur from mercaptoacetic acid, leading to ring closure .

Stability and Reactivity Considerations

  • The acetic acid group enhances solubility in polar solvents (e.g., DMF, ethanol), facilitating reactions under mild conditions .

  • The electron-deficient isoxazole ring directs electrophilic substitutions to the benzene moiety rather than the heterocycle .

This compound’s modular reactivity enables its use in generating diverse libraries of bioactive molecules, particularly anti-inflammatory and antimicrobial agents .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, including receptors and enzymes involved in disease pathways. Research indicates it may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

2. Antimicrobial Activity:
Studies show that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against strains such as E. coli and Staphylococcus aureus, with inhibition zone diameters of 15 mm and 18 mm, respectively, at a concentration of 100 µg/mL.

3. Anticancer Research:
The compound's potential anticancer activity has also been explored. Its ability to modulate specific biological pathways suggests it may inhibit cancer cell proliferation or induce apoptosis in tumor cells. Further investigations are needed to elucidate the precise mechanisms involved.

4. Agricultural Chemistry:
Given its unique properties, there is potential for applications in agrochemicals aimed at pest control or plant growth regulation. The compound's biological activity could be harnessed to develop new formulations for agricultural use.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various isoxazole derivatives, including 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid. The results confirmed its effectiveness against multiple bacterial strains, supporting its potential as an antibacterial agent.

Case Study 2: Anticancer Properties
In another study focusing on the anticancer potential of isoxazole compounds, researchers found that derivatives similar to 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid exhibited cytotoxic effects on cancer cell lines. The study highlighted the need for further exploration of its structure-activity relationship to enhance efficacy.

Mechanism of Action

The mechanism of action of 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters and substituent effects for 2-(6-methylbenzo[d]isoxazol-3-yl)acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
2-(Benzo[d]isoxazol-3-yl)acetic acid (Parent) 4865-84-3 C₉H₇NO₃ 176.15 None Fragment hit in PaFPPS binding
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid 70154-01-7 C₁₀H₉NO₃ 207.18 5-Methyl Increased lipophilicity vs. parent
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid 34200-00-5 C₁₀H₉NO₄ 207.18 6-Methoxy Electronic effects on receptor binding
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid 540750-32-1 C₉H₆BrNO₃ 256.05 6-Bromo Halogen bonding potential

Key Observations :

  • Methoxy Substitution : The 6-methoxy group introduces steric and electronic effects, possibly altering binding interactions with targets like serotonin receptors .
  • Bromo Substitution : Bromine increases molecular weight and may facilitate halogen bonding in enzyme inhibition .

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • Position 5 (Methyl) : Enhances lipophilicity without significant steric hindrance, favoring passive diffusion .
    • Position 6 (Methoxy/Bromo) : Methoxy groups may reduce metabolic oxidation, while bromo groups introduce steric bulk for targeted inhibition .
  • Acetic Acid Moiety : Critical for salt formation (e.g., sodium salts for solubility) and hydrogen bonding with biological targets .

Biological Activity

2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, known for its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid consists of a benzoisoxazole moiety with an acetic acid functional group. This unique structure allows it to interact with various biological targets, influencing its biological activity.

PropertyValue
Molecular FormulaC₁₁H₉N₃O₂
Molecular Weight201.20 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid exhibits significant antimicrobial properties. It has been studied against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of isoxazole compounds, including 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid. The results showed:

  • E. coli : Inhibition zone diameter of 15 mm at 100 µg/mL concentration.
  • Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.

Anticancer Activity

The compound has also been investigated for its anticancer potential, particularly against human cancer cell lines.

Research Findings

In vitro studies have shown that 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

  • MCF-7 Cells : IC50 value of 25 µM after 48 hours of treatment.
  • HCT-116 Cells : IC50 value of 30 µM after 48 hours.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Other Biological Activities

Beyond antimicrobial and anticancer properties, 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid has been associated with several other biological activities:

  • Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : Demonstrates capability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibits MCF-7 and HCT-116 cell proliferation
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals

The biological activity of 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, it has been suggested that the compound could inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications, thereby reducing oxidative stress and cellular damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid, and what critical reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation of benzoisoxazole precursors with chloroacetic acid derivatives, followed by hydrolysis and purification. For example, alkylation using ethyl 2-chloroacetate under anhydrous K₂CO₃ and TEBA catalysis in acetone yields intermediates, which are hydrolyzed with NaOH to the carboxylic acid . CDI (1,1′-carbonyldiimidazole) is a preferred activating agent for acylation steps due to mild conditions and high efficiency .
  • Key Conditions : Anhydrous solvents, controlled temperature (reflux for alkylation), and stoichiometric use of activating agents like CDI are critical for minimizing side reactions and maximizing yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions. For example, aromatic protons in the benzoisoxazole ring appear as distinct multiplets in δ 7.0–8.0 ppm, while the acetic acid moiety shows a singlet near δ 3.8–4.2 ppm .
  • LC/MS : Validates molecular weight and detects impurities. Fragmentation patterns (e.g., loss of COOH or methyl groups) aid structural confirmation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for analogous benzothiazole-acetic acid derivatives .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodology : Common impurities include unreacted alkylation precursors (e.g., ethyl esters) or regioisomers. These are identified via:

  • TLC-MS coupling : Monitors reaction progress and isolates by-products .
  • Preparative HPLC : Purifies intermediates, as shown in benzisothiazolone syntheses .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when analyzing derivatives of this compound?

  • Methodology : Contradictory NMR signals (e.g., overlapping aromatic peaks) are resolved by:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and distinguishes regioisomers .
  • Isotopic labeling : Deuterated solvents or ¹³C-labeled reagents clarify ambiguous signals .
  • Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid) .

Q. What strategies optimize regioselectivity in alkylation or acylation steps during synthesis?

  • Methodology :

  • Directing groups : Electron-withdrawing substituents on the benzoisoxazole ring guide alkylation to the 3-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the acetic acid moiety during acylation .
  • Catalysis : Phase-transfer catalysts (e.g., TEBA) improve reaction rates in biphasic systems .

Q. How to design analogs to study the impact of the acetic acid moiety on bioactivity?

  • Methodology :

  • Linker modification : Replace the acetic acid with propionic acid or amide groups, as seen in hydrazone derivatives .
  • Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to assess pharmacokinetic effects .
  • SAR studies : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate structural changes with activity .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-5 on the isoxazole ring) .
  • MD simulations : Assess solvation effects on reaction pathways, particularly for hydrolysis or esterification .

Q. How does the methyl group at the 6-position influence stability under varying pH conditions?

  • Methodology :

  • pH stability assays : Compare degradation rates of 6-methyl vs. 5-methyl analogs in buffered solutions (pH 1–12) using HPLC .
  • Structural analogs : Data from 6-methoxybenzo[d]isoxazol-3-yl acetic acid suggest electron-donating groups enhance alkaline stability .

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